喹硫平 D4 富马酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

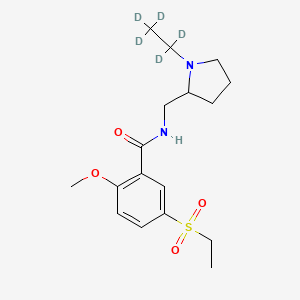

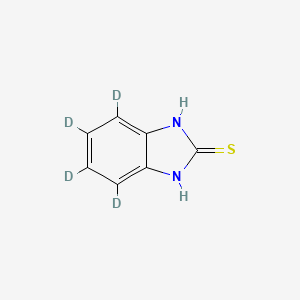

Quetiapine D4 fumarate is the deuterium labeled Quetiapine fumarate . Quetiapine fumarate is an agonist of 5-HT receptors and an antagonist of dopamine receptor, with antidepressant and anxiolytic effects . It is primarily used to treat certain mental/mood disorders such as schizophrenia, bipolar disorder, and major depressive disorder .

Molecular Structure Analysis

Quetiapine fumarate has a molecular formula of C21H25N3O2S . Its structure includes a dibenzothiazepine derivative, which is believed to contribute to its pharmacological properties .科学研究应用

儿童和青少年自闭症障碍治疗:喹硫平富马酸盐被研究用于治疗儿童和青少年的自闭症障碍。然而,它没有显示出显着的改善,受试者经历了严重的副作用,如镇静和行为激活 (Martin 等,1999)。

提高口服生物利用度:研究重点关注通过固体脂质纳米颗粒 (SLN) 提高喹硫平富马酸盐的口服生物利用度,与标准形式相比,生物利用度显着增加 (Narala & Veerabrahma,2013)。

重度抑郁症:喹硫平 XR(缓释)作为辅助治疗,对其他抗抑郁药反应不足的重度抑郁症 (MDD) 患者有效 (El-Khalili 等,2010)。

精神分裂症治疗:喹硫平富马酸盐已显示出对精神分裂症的广泛症状有效,包括阳性和阴性症状,而不会引起运动不良反应等显着的副作用 (Tandon,2003)。

患有精神病性疾病的老年患者:它似乎是患有精神病性疾病的老年患者的安全有效的药物,显示出精神分裂症的阳性和阴性症状减少 (Madhusoodanan、Brenner 和 Alcantra,2000)。

药代动力学分析:研究已经检查了喹硫平的药代动力学,探讨了它如何与其他药物相互作用并在体内被处理。例如,发现 P450 抑制剂西咪替丁对喹硫平的药代动力学影响最小 (Strakowski 等,2002)。

稳定性评估的分析技术:已经开发了液相色谱法来评估喹硫平富马酸盐在各种条件下的稳定性,这对于确保其有效性和安全性至关重要 (de Diego 等,2019)。

对代谢参数的影响:即使在低剂量下,喹硫平富马酸盐也可能影响代谢参数,包括血压和葡萄糖水平,这表明在非标准应用(如助眠)中使用时应谨慎 (Carr 等,2016)。

作用机制

Target of Action

Quetiapine D4 fumarate, an atypical antipsychotic agent, primarily targets serotonin 2A receptors (HTR2A) and dopamine type 2 (D2) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

Quetiapine D4 fumarate acts as an antagonist at both HTR2A and D2 receptors . By blocking these receptors, it inhibits the overactivity of dopamine and serotonin in the brain, which is often associated with conditions like schizophrenia and bipolar disorder .

Biochemical Pathways

Quetiapine D4 fumarate affects the dopaminergic and serotonergic pathways in the brain . The antagonism of D2 receptors can alleviate symptoms of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms . The antagonism of 5-HT2 and α2 receptors is related to quetiapine’s antidepressant activity .

Pharmacokinetics

Quetiapine D4 fumarate is rapidly absorbed after oral administration, reaching peak plasma concentration within 1 to 2 hours . It is approximately 83% bound to serum proteins . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism, predominantly by cytochrome P450 3A4 (CYP3A4) . After administration, approximately 73% of the dose is excreted as metabolites in urine and 21% in feces .

Result of Action

The molecular and cellular effects of Quetiapine D4 fumarate’s action are primarily related to its antagonistic effects on HTR2A and D2 receptors. This results in the reduction of overactivity in dopaminergic and serotonergic pathways, thereby alleviating symptoms of conditions like schizophrenia and bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quetiapine D4 fumarate. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.035, indicating that the use of quetiapine fumarate presents an insignificant risk to the environment . Furthermore, the metabolism of quetiapine is mediated by the cytochrome P450 system, and environmental factors that affect this system could potentially influence the drug’s action .

安全和危害

Quetiapine D4 fumarate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

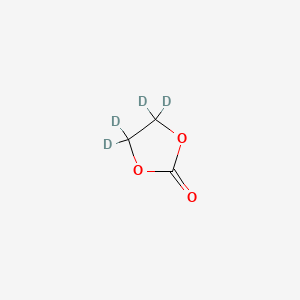

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHJBWUIWQOFLF-SQGQDMBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)